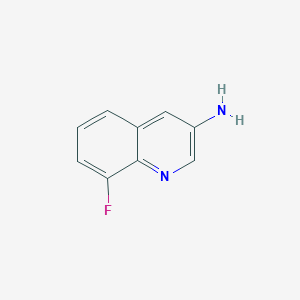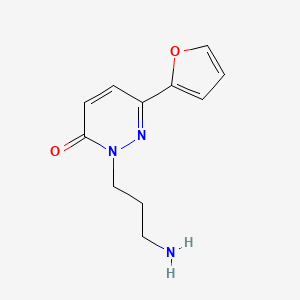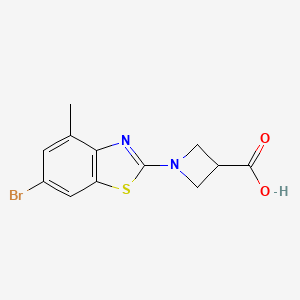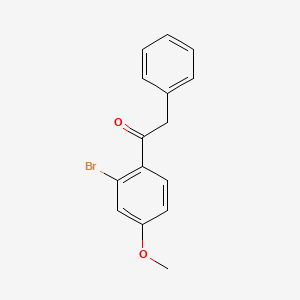
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one
説明
“1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” is also known as “2-Bromo-4’-methoxyacetophenone”. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.071 .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one” consists of a bromo group (Br), a methoxy group (OCH3), and a phenyl group (C6H5) attached to an ethanone backbone .科学的研究の応用
Exposure Monitoring
The compound 1-(2-methoxyphenyl)piperazine, structurally related to 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one, has been utilized in the biological monitoring of exposure to toluene diisocyanate (TDI), a chemical used in polyurethane manufacture and known for its potent induction of airway diseases. In a study, the biomarker levels of 2,4- and 2,6-toluenediamine in hydrolyzed urine and plasma were evaluated to monitor exposure to TDI. This approach demonstrated strong associations between personal air and biomarker levels, suggesting its usefulness in assessing TDI exposure in practice (Sennbro et al., 2004).
Metabolite Identification
Research into the metabolites of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in humans has identified several major metabolites, including trifluoroacetic acid and N-acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine. These findings are significant for understanding the metabolism of halothane and its potential hepatotoxicity, as they imply the presence of reactive intermediates and their conjugation to proteins and phospholipids, which may lead to high-molecular-weight covalently bound metabolites in the liver following halothane anesthesia (Cohen et al., 1975).
Environmental Monitoring
Studies have investigated the presence of brominated flame retardants (BFRs) and other phenolic halogenated pollutants in human blood plasma, highlighting the significance of these compounds due to their potential endocrine-disrupting activity. These studies have identified various monocyclic brominated or chlorinated phenol-, guaiacol-, and/or catechol-type compounds in human plasma, providing insights into the presence and potential sources of phenolic halogenated compounds (PHCs) in humans and wildlife (Hovander et al., 2002).
特性
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-12-7-8-13(14(16)10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOEBIEHMOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
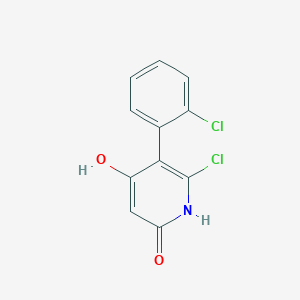
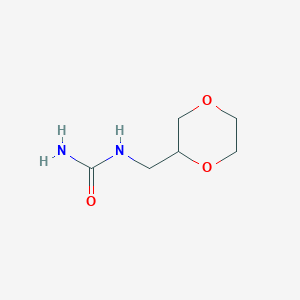
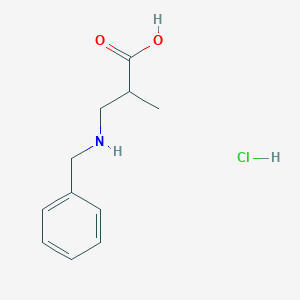
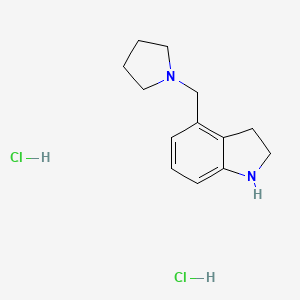
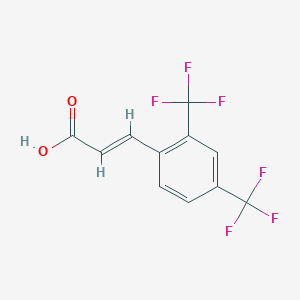
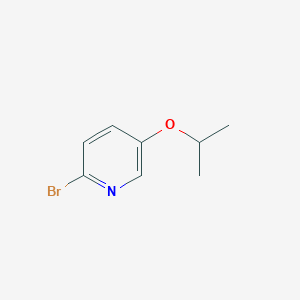
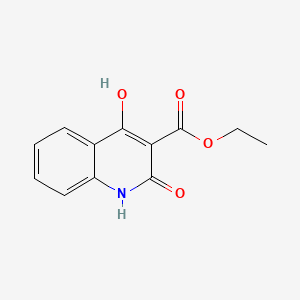
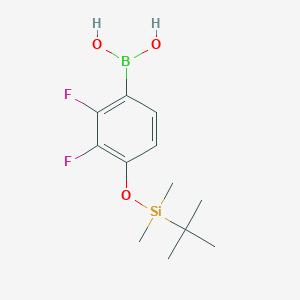
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
